Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate
Description
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate is a nicotinic acid derivative featuring a methyl ester group at the 3-position of the pyridine ring and a 4-(methylsulfanyl)phenyl substituent at the 5-position. This compound’s structure combines aromaticity, sulfur-based substitution, and ester functionality, making it relevant for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 5-(4-methylsulfanylphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-7-11(8-15-9-12)10-3-5-13(18-2)6-4-10/h3-9H,1-2H3 |
InChI Key |
VOBIGCUZAZURJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(methylsulfanyl)phenyl]nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the nicotinate ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
Scientific Research Applications
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-[4-(methylsulfanyl)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues and Substituent Effects
The following compounds share structural motifs with Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate, enabling comparative analysis:
2.2 Physicochemical Properties
- Melting Points : The hexyloxy-substituted nicotinate A6 exhibits a melting point of 131°C , suggesting that bulky alkoxy chains enhance crystallinity. The target compound’s melting point is expected to be lower due to its less rigid methylsulfanyl substituent.
- Solubility : Ethyl ester derivatives (e.g., ) are more lipophilic than methyl esters, reducing aqueous solubility. The target’s methyl ester may offer a balance between lipophilicity and solubility.
- Spectroscopic Features : The C=O stretch in A6 appears at 1729 cm⁻¹ (FTIR) , consistent with ester carbonyls. The target compound’s IR profile is expected to align closely.
Biological Activity
Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound, supported by diverse research findings.
Chemical Structure and Synthesis
This compound is a derivative of nicotinic acid, featuring a methylthio group attached to a phenyl ring. The synthesis typically involves the reaction of methyl nicotinate with a suitable methylthio-substituted phenyl compound, often utilizing standard organic synthesis techniques such as nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 18 | 30 |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study assessed the impact of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent.
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound was tested against several cancer cell lines, including pancreatic and lung cancer cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 (Pancreatic) | 0.051 |
| Panc-1 (Pancreatic) | 0.066 |
| WI38 (Normal Lung Fibroblast) | 0.36 |
The low IC50 values against pancreatic cancer cell lines suggest that this compound may possess significant anticancer activity while exhibiting lower toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
